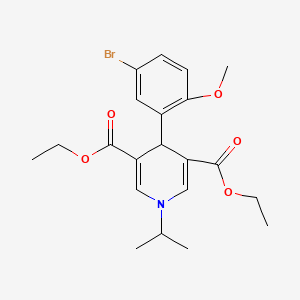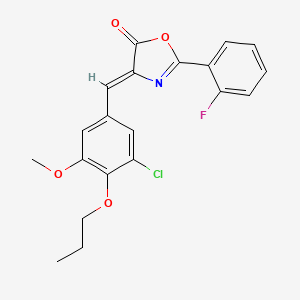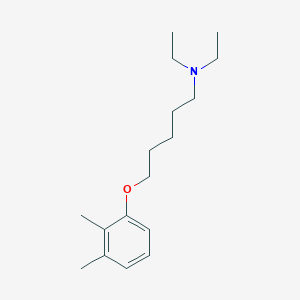
5-(2,3-dimethylphenoxy)-N,N-diethyl-1-pentanamine
Vue d'ensemble
Description
5-(2,3-dimethylphenoxy)-N,N-diethyl-1-pentanamine, also known as DPPE, is a chemical compound that belongs to the family of amphetamines. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties. DPPE has been shown to have a variety of effects on the body, including increasing the release of neurotransmitters and stimulating the central nervous system.
Mécanisme D'action
5-(2,3-dimethylphenoxy)-N,N-diethyl-1-pentanamine works by increasing the release of neurotransmitters in the brain, which leads to increased activity in the central nervous system. It also binds to and activates certain receptors in the brain, which further enhances its effects. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as stimulate the release of glucose from the liver. It also increases the levels of certain hormones in the body, including cortisol and adrenaline. These effects make this compound a potent stimulant that can have both positive and negative effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,3-dimethylphenoxy)-N,N-diethyl-1-pentanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. It also has a variety of potential therapeutic applications, which make it a valuable tool for studying the effects of neurotransmitters on the brain. However, there are also some limitations to the use of this compound in lab experiments. It is a potent stimulant that can have negative effects on the body, and it can be difficult to control the dosage and duration of exposure.
Orientations Futures
There are several potential future directions for research on 5-(2,3-dimethylphenoxy)-N,N-diethyl-1-pentanamine. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of depression, anxiety, and ADHD. Another area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, there is a need for further research on the long-term effects of this compound on the body, as well as its potential for abuse and addiction. Overall, this compound has significant potential for scientific research and therapeutic applications, and further research in this area is warranted.
Applications De Recherche Scientifique
5-(2,3-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been used extensively in scientific research due to its potential therapeutic properties. It has been shown to have a variety of effects on the body, including increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. These effects make this compound a promising candidate for the treatment of a variety of conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
5-(2,3-dimethylphenoxy)-N,N-diethylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-18(6-2)13-8-7-9-14-19-17-12-10-11-15(3)16(17)4/h10-12H,5-9,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQDMXKXLOTELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4705755.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4705760.png)
![N-cyclopentyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4705763.png)
![4-tert-butyl-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4705768.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4705770.png)
![7-amino-2-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4705777.png)
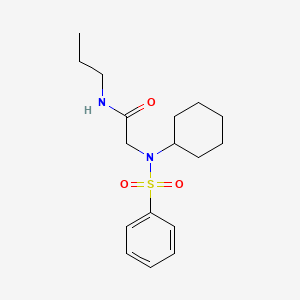
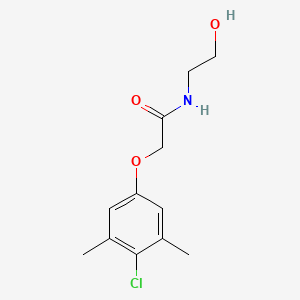
![N-[(4-isopropylcyclohexyl)carbonyl]valine](/img/structure/B4705804.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4705811.png)

![9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole](/img/structure/B4705821.png)
